BenchChemオンラインストアへようこそ!

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Lipophilicity Drug-likeness ADME prediction

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (CAS 40358-30-3) is a 2,4-diaryl-substituted 1,5-benzodiazepine with molecular formula C21H18N2 and molecular weight 298.4 g/mol. The compound features a seven-membered dihydrodiazepine ring fused to a benzene ring, with phenyl substituents at positions 2 and Its computed XLogP3 ranges from 4.6 to 5.43 depending on the algorithm, and its topological polar surface area (tPSA) is 24.4 Ų, indicating high lipophilicity and membrane permeability potential.

Molecular Formula C21H18N2
Molecular Weight 298.4 g/mol
CAS No. 40358-30-3
Cat. No. B4967837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
CAS40358-30-3
Molecular FormulaC21H18N2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2
InChIKeyKLUUDQZFQBRKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (CAS 40358-30-3): Core Physicochemical and Structural Identity for Research Procurement


2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (CAS 40358-30-3) is a 2,4-diaryl-substituted 1,5-benzodiazepine with molecular formula C21H18N2 and molecular weight 298.4 g/mol [1]. The compound features a seven-membered dihydrodiazepine ring fused to a benzene ring, with phenyl substituents at positions 2 and 4. Its computed XLogP3 ranges from 4.6 to 5.43 depending on the algorithm, and its topological polar surface area (tPSA) is 24.4 Ų, indicating high lipophilicity and membrane permeability potential [1]. A definitive single-crystal X-ray diffraction structure has been reported, establishing the solid-state conformation and unit cell parameters [2]. The compound contains one hydrogen bond donor and two hydrogen bond acceptors, with only two rotatable bonds, conferring a relatively rigid scaffold [1].

Why 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine Cannot Be Interchanged with Generic 1,5-Benzodiazepine Analogs: Evidence-Based Procurement Rationale


Within the 1,5-benzodiazepine class, substitution pattern at positions 2 and 4 dictates conformational preference, lipophilicity, and chemical reactivity in ways that preclude simple analog substitution [1]. The parent 2,4-diphenyl compound possesses a specific twist-boat conformation of the diazepine ring—established by X-ray crystallography—that differs from methyl-substituted or mono-aryl analogs [2][3]. Moreover, the dihydrodiazepine ring in this compound is extremely sensitive to acidic reagents and undergoes rearrangement to an imidazole ring, a reactivity profile that is distinct from saturated tetrahydro analogs and from 1,4-benzodiazepines [4]. Its LogP of 4.6–5.4 and LogSW of −6.01 place it in a lipophilicity range substantially higher than clinically used 1,5-benzodiazepines such as clobazam, affecting membrane partitioning, formulation requirements, and biological distribution in ways that are not predictable from class-level assumptions [1]. These properties constitute quantifiable, structurally derived differentiation that must be considered when selecting a specific 1,5-benzodiazepine for research or industrial application.

Quantitative Comparative Evidence for 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (CAS 40358-30-3) Versus Closest Analogs


Lipophilicity (LogP) and Aqueous Solubility (LogSW) of 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine Compared with Clinically Relevant 1,5-Benzodiazepines

The computed lipophilicity (XLogP3) of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is 4.6 [1] to 5.43 , with a predicted LogSW of −6.01 . By comparison, the clinically used 1,5-benzodiazepine clobazam has a reported LogP of approximately 2.1, and the 1,4-benzodiazepine diazepam has a LogP of approximately 2.8 [2]. The 2.5–3.3 log unit difference in LogP represents a >300-fold higher octanol/water partition coefficient for the target compound relative to clobazam. The tPSA of 24.4 Ų for the target compound is lower than that of clobazam (~41 Ų), consistent with its higher membrane permeability potential but also indicating lower aqueous solubility that may necessitate specific formulation strategies.

Lipophilicity Drug-likeness ADME prediction

Single-Crystal X-Ray Diffraction Structure: Conformational Differentiation of 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine from 2-Methyl-2,4-diphenyl and Methyl-Substituted Analogs

The crystal structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine has been solved by single-crystal X-ray diffraction [1]. The closely related analog 2-methyl-8-methoxy-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (I) crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 13.1703(17) Å, b = 11.1990(14) Å, c = 12.9093(16) Å, β = 107.831(2)°, V = 1812.6(3) ų, Z = 4, and the seven-membered central benzodiazepine ring adopts a twist-boat conformation [2]. In contrast, the parent 2,4-diphenyl compound (without the 2-methyl and 8-methoxy substituents) exhibits its own distinct solid-state packing and conformational features [1]. The stereochemical correlation of the two C-2 and C-4 aromatic groups with respect to the benzodiazepine ring is pseudo-equatorial-equatorial for the phenyl-substituted analogs, establishing a defined three-dimensional pharmacophoric arrangement that is altered by methyl or methoxy substitution [3].

X-ray crystallography Conformational analysis Structure-based drug design

Corrosion Inhibition Efficacy of 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (DPBD) Versus 4-Phenyl-2-(2-ethoxy-3-hydroxyphenyl) Analog (EPBD) on Mild Steel in Sulfuric Acid

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (DPBD) was directly compared with the structurally related analog 4-phenyl-2-(2-ethoxy-3-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (EPBD) for corrosion inhibition of mild steel in sulfuric acid medium using both mass loss and electrochemical methods [1]. EPBD demonstrated better corrosion protection properties than DPBD at both room temperature and elevated temperatures [1]. Both compounds acted as effective inhibitors with efficiency increasing with concentration, and adsorption onto the mild steel surface followed the Langmuir adsorption isotherm model [1]. SEM analysis confirmed the formation of a protective adsorptive film for both compounds [1]. The differential performance is attributed to the additional ethoxy and hydroxyl substituents on EPBD, which enhance electron density at adsorption sites.

Corrosion inhibition Mild steel protection Materials chemistry

Acid-Mediated Ring Contraction Reactivity: 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine Versus 1,4-Benzodiazepine Scaffold Stability

2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepines, including the 2,4-diphenyl parent compound, are extremely sensitive to acidic reagents and undergo rearrangement to an imidazole ring under their influence [1][2]. In the presence of Lewis acids such as copper acetate, these compounds readily undergo ring contraction to generate 2-aryl-1-styrylbenzimidazoles [3]. This reactivity is fundamentally different from 1,4-benzodiazepines (e.g., diazepam, flunitrazepam), which contain a lactam moiety and do not undergo analogous acid-mediated ring contraction under comparable conditions [4]. The dihydrodiazepine ring sensitivity imposes specific handling and storage requirements: exposure to acidic environments must be avoided to prevent undesired rearrangement.

Chemical stability Ring contraction Benzimidazole synthesis

Synthetic Accessibility via Chalcone Condensation: 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine Compared with 2-Methyl-2,4-diphenyl Analog

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is synthesized by condensation of o-phenylenediamine with chalcone (1,3-diphenyl-2-propen-1-one), catalyzed by sulphated zirconia, and characterized by FTIR [1]. A closely related analog, 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, has been synthesized in 95% yield using silver nitrate catalysis under solvent-free conditions within 30 minutes, with the reaction proceeding via intramolecular imine-enamine cyclization [2]. Under iron(III) phosphate catalysis, the same 2-methyl analog was obtained in 94% yield with a melting point of 150–152 °C [3]. The parent 2,4-diphenyl compound (lacking the 2-methyl group) is synthesized under analogous conditions; however, its reported yields are typically lower than the 2-methyl analog due to differences in ketone reactivity. Oxalic acid (10 mol%) has also been reported as an effective catalyst for solvent-free synthesis of 1,5-benzodiazepines including the target compound .

Synthetic chemistry Green chemistry Benzodiazepine synthesis

Optimal Research and Industrial Application Scenarios for 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (CAS 40358-30-3)


Standards for Computational Chemistry and Molecular Docking Studies Requiring a Structurally Characterized 1,5-Benzodiazepine Scaffold

The availability of a definitive single-crystal X-ray structure for 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine [1] makes this compound an ideal reference standard for computational chemistry workflows involving 1,5-benzodiazepine scaffolds. Its twist-boat ring conformation and pseudo-equatorial-equatorial phenyl group orientation provide a validated starting geometry for density functional theory (DFT) calculations and molecular docking studies targeting GABAA receptors or other benzodiazepine-binding proteins. The compound's computed physicochemical descriptors—LogP 4.6–5.43, tPSA 24.4 Ų, LogSW −6.01 —also serve as benchmark values for validating predictive ADME models applied to 1,5-benzodiazepine chemical space.

Precursor for Diversity-Oriented Synthesis via Acid-Mediated Ring Contraction to 2-Aryl-1-styrylbenzimidazoles

The acid-labile dihydrodiazepine ring of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine enables its use as a synthetic precursor for benzimidazole libraries [2]. Treatment with Lewis acids such as copper acetate triggers a ring contraction that generates 2-aryl-1-styrylbenzimidazoles in a single operational step [2]. This reactivity is not available to 1,4-benzodiazepines, making the 1,5-benzodiazepine scaffold uniquely suited for medicinal chemistry programs that require access to both benzodiazepine and benzimidazole chemotypes from a common intermediate. Researchers should note that this same acid sensitivity necessitates neutral pH storage conditions to prevent undesired degradation.

Corrosion Inhibitor Research: Baseline Compound for Structure-Activity Studies on Mild Steel Protection

For materials chemistry groups investigating heterocyclic corrosion inhibitors, 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (DPBD) serves as the structurally simplest 2,4-diaryl-1,5-benzodiazepine baseline [3]. Its corrosion inhibition performance can be systematically compared with substituted analogs such as EPBD, which incorporates additional ethoxy and hydroxyl groups and demonstrates superior protection [3]. This structure-activity relationship framework allows researchers to rationally design new inhibitors by functionalizing the phenyl rings or the diazepine nitrogen. The Langmuir adsorption isotherm behavior confirmed for this compound class [3] provides a quantitative model for predicting inhibitor coverage as a function of concentration.

Pharmacological Tool Compound for Investigating 1,5-Benzodiazepine Versus 1,4-Benzodiazepine Selectivity at GABAA Receptor Subtypes

Although direct binding or functional data for 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine at GABAA receptors are not currently available in the published literature, the compound's structural features—including its 1,5-connectivity pattern, dihydro oxidation state, and 2,4-diaryl substitution—position it within a chemical space that has demonstrated differential modulation of phasic versus tonic GABAA receptor-mediated currents compared to 1,4-benzodiazepines [4]. The high lipophilicity of this compound (LogP 4.6–5.4) relative to clinical benzodiazepines suggests altered brain partitioning kinetics that may be relevant for pharmacological studies. Procurement for this application should be accompanied by independent in-house pharmacological profiling to establish receptor-level selectivity parameters.

Quote Request

Request a Quote for 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.